Pitavastatin calcium hydrate

CAS No.: 1852536-33-4

Cat. No.: VC17127993

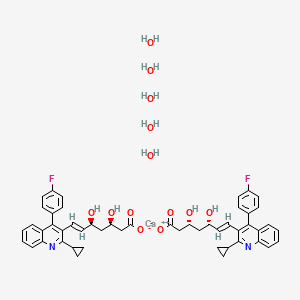

Molecular Formula: C50H56CaF2N2O13

Molecular Weight: 971.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1852536-33-4 |

|---|---|

| Molecular Formula | C50H56CaF2N2O13 |

| Molecular Weight | 971.1 g/mol |

| IUPAC Name | calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;pentahydrate |

| Standard InChI | InChI=1S/2C25H24FNO4.Ca.5H2O/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;;;;;;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);;5*1H2/q;;+2;;;;;/p-2/b2*12-11+;;;;;;/t2*18-,19-;;;;;;/m11....../s1 |

| Standard InChI Key | NDBJDUMINXAFLN-VKBJLXQDSA-L |

| Isomeric SMILES | C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |

| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.O.O.O.O.O.[Ca+2] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Pitavastatin calcium hydrate belongs to the quinoline-based statin class, featuring a dihydroxyheptenoate side chain critical for HMG-CoA reductase binding. The calcium salt form stabilizes the compound, with crystallinity confirmed by powder X-ray diffraction (PXRD) patterns matching literature standards . Its structure includes:

-

Quinoline core: A 2-cyclopropyl-4-(4-fluorophenyl)quinoline moiety providing hydrophobic interactions.

-

Dihydroxyheptenoate chain: A (3R,5S,6E)-7-substituted side chain enabling competitive enzyme inhibition .

Table 1: Key Physicochemical Properties

The compound’s low aqueous solubility (1.2 mg/mL in distilled water) necessitates advanced formulation strategies, such as solid dispersions or micronization .

Synthesis and Manufacturing

Novel Synthetic Pathways

A 2016 innovation optimized pitavastatin calcium hydrate synthesis by addressing Z-isomer formation in the Wittig reaction. The revised route (Scheme 2) involves:

-

Bromination: Converting (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol to its bromide derivative.

-

Condensation: Coupling with benzimidazole thiol to form 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-cyclopropyl-4-(4-fluorophenyl)quinolone.

-

Oxidation and N-Methylation: Generating 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline.

-

Side Chain Introduction: Condensing with tert-butyldimethylsilyl-protected diethyl (3R,5S)-3,5-dihydroxyhept-6-enoate under strong base conditions .

This method reduces Z-isomer impurities from 15% to <2%, improving yield from 65% to 89% .

Pharmacological Mechanisms

HMG-CoA Reductase Inhibition

Pitavastatin calcium hydrate exhibits an IC₅₀ of 6.8 nM against HMG-CoA reductase, surpassing simvastatin (24-fold) and fluvastatin (68-fold) . In HepG2 hepatocytes, it inhibits cholesterol synthesis at 5.8 nM, 29 times more potent than simvastatin .

LDL Receptor Upregulation

At 1 μM, the drug increases LDL receptor mRNA density by 300%, enhancing hepatic LDL clearance and reducing plasma LDL by 38–48% .

Table 2: Comparative Potency of Statins

| Statin | HMG-CoA Reductase IC₅₀ (nM) | LDL Reduction (%) |

|---|---|---|

| Pitavastatin | 6.8 | 40–48 |

| Simvastatin | 163.2 | 25–30 |

| Atorvastatin | 330.6 | 35–40 |

Pharmacokinetic Profile

Absorption and Distribution

Peak plasma concentration () occurs at 0.8 hours post-dose, with 95% plasma protein binding. Tissue distribution favors the liver, aligning with its mechanism .

Metabolism and Excretion

-

Primary Route: Glucuronidation via UGT1A3/2B7 to pitavastatin lactone.

-

Secondary Route: CYP2C9-mediated oxidation (<10% contribution).

Preformulation and Solubility Challenges

Equilibrium solubility studies reveal pH-dependent dissolution:

Micromeritic properties (Carr’s index: 14.2%; Hausner’s ratio: 1.16) indicate excellent flowability, enabling direct compression for tablet formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume